8,8'-Bis(ethoxymethyl)-1,1'-binaphthalene
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Overview
Description
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives These compounds are characterized by the presence of two naphthalene units connected through a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with ethoxymethylating agents under controlled conditions. One common method involves the use of ethyl chloroformate and a base such as sodium hydride to introduce the ethoxymethyl groups. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced binaphthyl derivatives.
Substitution: Various substituted binaphthyl compounds depending on the nucleophile used.
Scientific Research Applications
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ethoxymethyl groups enhance its solubility and facilitate its binding to specific sites, thereby modulating biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 8,8’-Bis(methoxymethyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxycarbonyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxy)-1,1’-binaphthalene
Uniqueness
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is unique due to its specific ethoxymethyl groups, which provide distinct chemical reactivity and solubility properties compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
Properties
CAS No. |
64655-41-0 |
---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(ethoxymethyl)-8-[8-(ethoxymethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H26O2/c1-3-27-17-21-13-5-9-19-11-7-15-23(25(19)21)24-16-8-12-20-10-6-14-22(26(20)24)18-28-4-2/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
CHAWLVUFFJSXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)COCC |
Origin of Product |
United States |
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